molecular formula C13H13NO B13259052 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B13259052
M. Wt: 199.25 g/mol
InChI Key: MEOYZPUHTXSENW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is an organic compound that features a cyclopropyl group, a methylphenyl group, and a nitrile group

Preparation Methods

The synthesis of 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method involves the use of cyclopropyl methyl ketone and 2-methylbenzonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acids or amides.

Scientific Research Applications

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile can be compared with other similar compounds such as:

    Cyclopropyl 2-methylphenyl ketone: This compound lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Methylphenylacetonitrile: This compound lacks the cyclopropyl group, which can affect its reactivity and applications.

The unique combination of the cyclopropyl, methylphenyl, and nitrile groups in this compound gives it distinct properties that make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H13NO/c1-9-4-2-3-5-11(9)12(8-14)13(15)10-6-7-10/h2-5,10,12H,6-7H2,1H3

InChI Key

MEOYZPUHTXSENW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)C(=O)C2CC2

Origin of Product

United States

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